molecular formula C13H26O3 B12645168 3-Heptene, 5,7,7-triethoxy- CAS No. 72152-79-5

3-Heptene, 5,7,7-triethoxy-

Katalognummer: B12645168
CAS-Nummer: 72152-79-5
Molekulargewicht: 230.34 g/mol
InChI-Schlüssel: YMPURWKRLGBYLD-VMPCVLLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Heptene, 5,7,7-triethoxy- is an organic compound with the molecular formula C13H26O3 It is characterized by the presence of a heptene backbone with three ethoxy groups attached at the 5th and 7th positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptene, 5,7,7-triethoxy- typically involves the alkylation of heptene with ethoxy groups. One common method is the reaction of 3-heptene with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with ethyl alcohol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Heptene, 5,7,7-triethoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Heptene, 5,7,7-triethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond in 3-Heptene, 5,7,7-triethoxy- to a single bond, forming saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halogens in the presence of a base can replace ethoxy groups with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2) with a base (NaOH)

Major Products Formed

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Halogenated compounds

Wissenschaftliche Forschungsanwendungen

3-Heptene, 5,7,7-triethoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.

Wirkmechanismus

The mechanism of action of 3-Heptene, 5,7,7-triethoxy- involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

3-Heptene, 5,7,7-triethoxy- can be compared with other similar compounds, such as:

    3-Heptene, 5,7,7-trimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups. The difference in alkyl groups can affect the compound’s reactivity and solubility.

    3-Heptene, 5,7,7-triethoxy-2-methyl-: An additional methyl group at the 2nd position can influence the compound’s steric properties and reactivity.

    This compound4-chloro-: The presence of a chlorine atom can introduce new reactivity patterns, such as nucleophilic substitution reactions.

The unique combination of ethoxy groups and the heptene backbone in 3-Heptene, 5,7,7-triethoxy- distinguishes it from these similar compounds, offering distinct chemical and physical properties that can be leveraged in various applications.

Eigenschaften

CAS-Nummer

72152-79-5

Molekularformel

C13H26O3

Molekulargewicht

230.34 g/mol

IUPAC-Name

(E,5R)-5,7,7-triethoxyhept-3-ene

InChI

InChI=1S/C13H26O3/c1-5-9-10-12(14-6-2)11-13(15-7-3)16-8-4/h9-10,12-13H,5-8,11H2,1-4H3/b10-9+/t12-/m0/s1

InChI-Schlüssel

YMPURWKRLGBYLD-VMPCVLLUSA-N

Isomerische SMILES

CC/C=C/[C@@H](CC(OCC)OCC)OCC

Kanonische SMILES

CCC=CC(CC(OCC)OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.